4-(Oxan-4-yl)aniline
Overview
Description
4-(Oxan-4-yl)aniline is an organic compound with the molecular formula C₁₁H₁₅NO It consists of an aniline moiety substituted with an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-4-yl)aniline typically involves the reaction of aniline with 4-chlorotetrahydrofuran under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of aniline attacks the carbon atom bearing the chlorine in 4-chlorotetrahydrofuran, resulting in the formation of this compound.
Reaction Conditions:
Reagents: Aniline, 4-chlorotetrahydrofuran
Solvent: Anhydrous ethanol
Catalyst: Potassium carbonate
Temperature: Reflux conditions
Duration: 6-8 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Oxan-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxan-4-yl group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 4-(Oxan-4-yl)nitrobenzene
Reduction: 4-(Oxan-4-yl)benzyl alcohol
Substitution: 4-(Oxan-4-yl)sulfonic acid, 4-(Oxan-4-yl)nitrobenzene, 4-(Oxan-4-yl)halobenzene
Scientific Research Applications
4-(Oxan-4-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive amino group.
Mechanism of Action
The mechanism of action of 4-(Oxan-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The oxan-4-yl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(Tetrahydro-2H-pyran-4-yl)aniline
- 4-(Oxan-4-yl)phenol
- 4-(Oxan-4-yl)benzoic acid
Uniqueness
4-(Oxan-4-yl)aniline is unique due to the presence of both an aniline moiety and an oxan-4-yl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The oxan-4-yl group also enhances the compound’s solubility in organic solvents, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(oxan-4-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKIQSVHYPMNNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606139 | |
Record name | 4-(Oxan-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62071-40-3 | |
Record name | 4-(Oxan-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.